Uretupamine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H32N2O4S |
|---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
[4-[(2R,4S,6R)-2-[4-(aminomethyl)phenyl]-6-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-1,3-dioxan-4-yl]phenyl]methanol |
InChI |
InChI=1S/C34H32N2O4S/c35-20-23-11-17-28(18-12-23)33-38-29(19-30(39-33)25-15-13-24(21-37)14-16-25)22-41-34-36-31(26-7-3-1-4-8-26)32(40-34)27-9-5-2-6-10-27/h1-18,29-30,33,37H,19-22,35H2/t29-,30+,33+/m1/s1 |
InChI Key |
LHHFSQJSPYQFHV-ROCBYOHGSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CN)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)CN)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Synonyms |
uretupamine B |
Origin of Product |
United States |
Synthetic Chemistry and Analog Development of Uretupamine B
Total Synthesis and Established Methodologies
The synthetic pathway leading to the core structure of uretupamines involves a sophisticated cascade of chemical reactions designed to build molecular complexity efficiently. While the exact total synthesis of Uretupamine B is detailed within specific research literature, the foundational strategy involves connecting building blocks like tryptamines with carbohydrate-derived components. researchgate.net
The synthesis of scaffolds similar to that of this compound employs a powerful cascade reaction sequence. researchgate.net This process unites several key transformations in a single, efficient operation:
Pictet–Spengler Reaction: This reaction is a cornerstone for the synthesis of many alkaloids and related heterocyclic structures. thermofisher.commdpi.commdpi.com It typically involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone under acidic conditions, leading to the formation of a tetrahydro-β-carboline ring system. rsc.orgresearchgate.net In the context of uretupamine-like scaffolds, a tryptamine derivative is reacted with a furanose-derived component. researchgate.net
Michael Addition: The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.combeilstein-journals.org In the cascade leading to the uretupamine core, this reaction occurs intramolecularly following the Pictet-Spengler cyclization, contributing to the formation of a complex polycyclic architecture. researchgate.netresearchgate.net
Oxidative Ring Enlargement: This transformation follows the initial cyclization and addition steps. It serves to modify the ring system, expanding it to create the final, complex molecular skeleton. researchgate.net This type of ring-expansion strategy is a key tool for creating the medium-sized rings found in many complex bioactive molecules. mdpi.com
This sequence of a Pictet-Spengler reaction, followed by a Michael addition and an oxidative ring-enlargement, creates a diastereoselective pathway to complex, camptothecin-like architectures, which share structural motifs with the uretupamine class of molecules. researchgate.net
The synthesis of the uretupamine scaffold is guided by the principles of diversity-oriented synthesis (DOS). Key strategic considerations include:
Complexity-to-Diversity Strategy: The synthesis starts with complex, stereochemically defined building blocks (like furanose derivatives) and uses powerful chemical reactions to generate even more complex and diverse molecular architectures. researchgate.net
Cascade Reactions: Employing a cascade that combines multiple transformations (Pictet-Spengler, Michael addition, etc.) into one process enhances synthetic efficiency. researchgate.net This minimizes purification steps and rapidly builds the core scaffold.
Stereochemical Control: The use of chiral starting materials, such as carbohydrates, allows for the diastereoselective synthesis of the final products, which is crucial for biological activity. researchgate.net
Key Synthetic Transformations (e.g., Pictet–Spengler Reaction, Michael Addition, Oxidative Ring Enlargement)
Diversity-Oriented Synthesis (DOS) in this compound Discovery and Optimization
This compound was not the product of a synthesis campaign targeting a known natural product. Instead, it emerged from a screening initiative that tested a library of novel compounds generated through Diversity-Oriented Synthesis (DOS). researchgate.netnih.govresearchgate.net DOS aims to populate "biologically relevant" chemical space with compounds possessing high degrees of structural, stereochemical, and skeletal diversity, increasing the probability of discovering novel biological probes. chemeurope.comnih.gov
The discovery of the uretupamines began with the screening of a library of 1,890 natural product-like compounds on a small-molecule microarray. researchgate.netnih.gov The design of such DOS libraries is fundamentally different from traditional combinatorial chemistry, which often focuses on varying substituents on a single, common scaffold. nih.gov
Key features of the library design include:
Natural Product Inspiration: The scaffolds are often inspired by the general structural features of natural products, which are known to be biologically active. nih.gov
Branched Pathways: Synthesis pathways are designed to be divergent, where a common intermediate can be channeled into multiple, distinct reaction pathways to generate different molecular skeletons. broadinstitute.org
One Bead, One Stock Solution: The libraries were often constructed using a "one bead, one stock solution" platform, which facilitates the high-throughput screening of individual, pure compounds in miniaturized biological assays. broadinstitute.orggoogleapis.com
The initial hit from this process, Uretupamine A, was identified through its ability to bind to the target protein Ure2p. researchgate.netnih.gov
A primary goal of DOS is to maximize the structural diversity of the compound library. researchgate.net This is achieved by systematically varying both the 3D arrangement of atoms (stereochemistry) and the underlying connectivity of the atoms (molecular skeleton).
Stereochemical Diversity: This is introduced by using different stereoisomers of the starting materials or by employing stereoselective reactions. This variation is critical, as different stereoisomers of a molecule can have vastly different biological targets and activities. researchgate.net
Skeletal Diversity: This is achieved by using "folding pathway" approaches, where different starting materials are designed to cyclize into distinct ring systems under a common set of reaction conditions. nih.gov The synthesis of the uretupamine family, which involves a complex ring-distortion and enlargement strategy, is a prime example of generating novel skeletal motifs. researchgate.net
This focus on generating both stereochemical and skeletal complexity is known to increase the selectivity of small molecules and their success rate in biological applications. researchgate.net
Library Design and Construction for this compound Scaffolds
Analogs and Derivatives: Synthesis and Exploration
The discovery of Uretupamine A from the DOS library was just the first step. The established and efficient synthetic route was then leveraged to perform a structure-activity relationship (SAR) analysis. researchgate.net This process involves synthesizing a series of analogs, or derivatives, where specific parts of the original molecule are systematically altered to understand their effect on biological activity.
This exploration led directly to the development of this compound, a more potent analog. researchgate.net The SAR study involved creating derivatives of the original Uretupamine A structure and testing them in cell-based assays to quantify their functional impact. googleapis.comgoogle.com
Modification Strategies for Enhanced Properties
The development of this compound from its initial hit, Uretupamine A, was primarily driven by the need to improve its physicochemical properties, specifically its solubility. google.com Uretupamine A, while effective, showed poor solubility at higher concentrations in yeast medium, which limited its potency. google.com
To address this, a targeted modification was made to the structure of Uretupamine A. The key modification was the removal of the C-5 phenyl group on the dioxane ring to create this compound. google.com This change was predicted to increase the solubility of the compound. As anticipated, this compound exhibited enhanced potency compared to its predecessor. google.com
The improved properties of this compound were quantified through binding studies. Surface plasmon resonance experiments demonstrated that this compound binds to purified Ure2p with an equilibrium dissociation constant (Kd) of 7.5 µM, indicating a stronger binding affinity than Uretupamine A, which has a Kd of 18.1 µM. google.com This is consistent with the observed increase in potency in cellular assays. google.com
Table 1: Comparison of Uretupamine Analogs
| Compound | Modification from Uretupamine A | Equilibrium Dissociation Constant (Kd) with Ure2p | Observed Potency |
|---|---|---|---|
| Uretupamine A | - | 18.1 µM | Baseline |
| This compound | Removal of the C-5 phenyl group on the dioxane ring | 7.5 µM | More potent than Uretupamine A |
Generation of Structurally Related Compounds
This compound is part of a larger library of natural product-like compounds synthesized through diversity-oriented synthesis (DOS). researchgate.net The synthetic route leading to the uretupamines was designed to generate a wide array of structurally diverse molecules from a common set of starting materials. google.comgoogleapis.com
The core of this library is a 1,3-dioxane (B1201747) scaffold. google.comnih.gov The diversity-oriented synthesis approach allowed for the systematic variation of substituents around this core, leading to a library of thousands of unique compounds. nih.govrsc.org This library was then screened for binding to specific protein targets, in this case, the yeast protein Ure2p. rsc.orgnih.gov
The identification of Uretupamine A as a hit from this library, and the subsequent rational design of the more potent this compound, showcases a powerful methodology in chemical genetics. researchgate.netnih.gov This approach combines the broad exploration of chemical space through DOS with targeted optimization of initial hits to develop highly specific and effective molecular probes. rsc.orgnih.gov The success in generating uretupamines has validated the strategy of using natural product-inspired scaffolds in DOS to create biologically active small molecules. nih.govrsc.org
Table 2: Structurally Related Compound Classes from Diversity-Oriented Synthesis
| Compound Class | Core Scaffold | Synthesis Strategy | Notable Examples |
|---|---|---|---|
| Uretupamines | 1,3-Dioxane | Diversity-Oriented Synthesis (DOS) | Uretupamine A, this compound |
| Haptamides | Dihydropyrancarboxamide | Diversity-Oriented Synthesis (DOS) | Haptamide A, Haptamide B |
| Secramine | Not specified in provided context | Forward Chemical Genetic Screen | Secramine |
Molecular Target Identification and Ligand Protein Interaction Profiling
Identification of Ure2p as a Primary Biological Target
Uretupamine B was identified as a function-selective suppressor of the yeast glucose signaling protein, Ure2p. researchgate.net Ure2p is a key protein in yeast that regulates cellular responses to nutrient availability, particularly different carbon and nitrogen sources, by repressing the transcription factors Gln3p and Nil1p. researchgate.net The discovery of this compound's interaction with Ure2p came from a reverse chemical genetics approach, screening small molecules for their ability to bind to this pre-selected protein. srce.hr This identification was a significant step, as it provided the first known small molecule modulator for Ure2p, a protein previously studied mainly through genetic methods. genome.govrsc.org The interaction was initially discovered by probing a high-density microarray of small molecules, generated through diversity-oriented synthesis, with a fluorescently labeled version of the Ure2p protein. nih.govnorthwestern.eduharvard.edu
The direct binding between this compound and purified Ure2p was quantitatively characterized using surface plasmon resonance (SPR). google.comgoogle.com This biophysical technique measured the interaction in real-time, allowing for the determination of the binding affinity. The equilibrium dissociation constant (Kd) for the this compound-Ure2p interaction was determined to be 7.5 μM. google.comgoogle.com This affinity is consistent with the compound's potency observed in cellular assays. google.comgoogle.com For comparison, a related analogue, Uretupamine A, was found to bind Ure2p with a lower affinity, exhibiting a Kd of 18.1 μM. google.comgoogle.com
| Compound | Target Protein | Equilibrium Dissociation Constant (Kd) | Technique |
|---|---|---|---|
| This compound | Ure2p | 7.5 μM | Surface Plasmon Resonance (SPR) |
| Uretupamine A | Ure2p | 18.1 μM | Surface Plasmon Resonance (SPR) |
The specificity of this compound's action was extensively evaluated using whole-genome transcription profiling and chemical epistasis. nih.govgoogle.comacs.org When wild-type yeast cells were treated with this compound, the expression of only a specific subset of genes known to be under the control of Ure2p was altered. genome.govgoogle.com Notably, genes involved in the glucose-sensitive transcriptional pathway downstream of Ure2p, such as PUT1, PUT2, PRB1, NIL1, and UGA11, were upregulated. google.com Conversely, other genes also regulated by Ure2p, including GAP1, MEP2, and DAL5, remained largely unaffected. google.com
Crucially, these effects on gene expression were dependent on the presence of the target protein. In a ure2Δ strain, which lacks the gene encoding Ure2p, this compound had minimal to no effect on the transcriptional profile. google.commit.edu This finding strongly indicates that this compound exerts its biological effects specifically through its interaction with Ure2p. harvard.eduacs.orgmit.edu Further analysis showed that the compound's activity is dependent on the transcription factors Nil1p, but not Gln3p, highlighting that this compound modulates only a subset of Ure2p's functions—specifically, the glucose-response arm of signaling, without impacting the nitrogen source response. genome.govgoogle.comresearchgate.net This functional selectivity demonstrates a remarkable level of specificity that is more refined than the effects observed from the complete deletion of the URE2 gene. srce.hrgenome.govrsc.org
Binding Assays and Affinity Determination
Interaction with Other Biological Macromolecules
While Ure2p has been confirmed as the primary target of this compound, understanding potential off-target interactions is crucial for characterizing its full biological profile.
The initial screening method, using small-molecule microarrays (SMMs), inherently allows for the assessment of binding specificity by probing the compound against numerous proteins in a parallel fashion. nih.gov However, detailed results of this compound being screened against a broad panel of other proteins are not extensively reported in the literature. The high degree of specificity observed in whole-genome transcription profiling suggests that significant, functional off-target protein interactions are unlikely under the tested conditions. google.com Lysate-based SMM assays, which screen compounds against proteins in a more biologically relevant context, can provide further insights into interaction partners and specificity, but specific studies involving this compound in this format have not been detailed. nih.gov
The current body of research on this compound focuses on its role as a protein-binding small molecule. There are no reports of investigations into direct interactions between this compound and nucleic acids such as DNA or RNA. beilstein-journals.orgias.ac.in Its mechanism of action, which involves modulating the function of the repressor protein Ure2p to alter gene expression, is considered to be an indirect effect on transcription rather than a result of direct binding to nucleic acid sequences. srce.hrgoogle.com
Studies on Protein Interactions
Advanced Biophysical and Biochemical Techniques for Target Engagement
A variety of advanced techniques were instrumental in the identification and characterization of this compound's interaction with its target. frontiersin.org
The discovery of this compound was enabled by the use of Small-Molecule Microarrays (SMMs) . nih.gov In this high-throughput method, a library of small molecules, created via diversity-oriented synthesis, was covalently attached to glass slides and screened for binding to fluorescently labeled Ure2p. nih.govharvard.edumit.edu This approach allowed for the simultaneous execution of thousands of protein-binding assays, facilitating the identification of initial hits. nih.govharvard.edu
To quantify the binding affinity and kinetics of the interaction, Surface Plasmon Resonance (SPR) was employed. google.comgoogle.com SPR provided precise measurements of the equilibrium dissociation constant (Kd), confirming a direct and measurable binding event between this compound and purified Ure2p. google.comgoogle.com
To confirm that the observed binding was responsible for a specific cellular effect, whole-genome transcription profiling was used. srce.hrgoogle.com By comparing the gene expression changes in wild-type cells versus ure2Δ "targetless" cells upon treatment with the compound, researchers demonstrated the remarkable Ure2p specificity of this compound in a cellular context. google.comacs.org Other modern biophysical methods, such as the Cellular Thermal Shift Assay (CETSA), which assesses target engagement in intact cells and tissues by measuring changes in protein thermal stability, and Bioluminescence Resonance Energy Transfer (BRET) assays, represent powerful tools for studying such interactions, although their specific application to this compound has not been documented. drugtargetreview.comnih.govnih.govnih.gov
Surface Plasmon Resonance (SPR) Studies
Surface Plasmon Resonance (SPR) was utilized to quantitatively measure the direct binding between this compound and its identified protein target, Ure2p. cam.ac.uk This label-free technique allows for the real-time monitoring of biomolecular interactions by detecting changes in the refractive index on a sensor chip surface where a protein is immobilized.
In these experiments, the yeast protein Ure2p was covalently immobilized on a CM5 sensor chip. Solutions containing this compound were then flowed over the chip surface. The binding of this compound to the immobilized Ure2p resulted in a measurable change in the SPR signal, which is proportional to the mass of the analyte bound to the surface. By analyzing the association and dissociation phases of the interaction at various concentrations of this compound, the binding kinetics and affinity could be determined.
The studies revealed a direct interaction between this compound and Ure2p, yielding a specific dissociation constant (Kd). This biophysical validation was crucial in confirming that the cellular effects of this compound are mediated through a direct physical interaction with Ure2p. cam.ac.uknih.gov
| Compound | Protein Target | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| This compound | Ure2p | 7.5 µM | cam.ac.uknih.gov |
| Uretupamine A | Ure2p | 18.1 µM | nih.gov |
Chemical Proteomics Approaches for Target Deconvolution
The initial identification of Ure2p as the molecular target of this compound was achieved through a pioneering chemical proteomics approach that utilized small-molecule microarrays (SMM). nih.govnih.gov This method reverses the typical affinity chromatography approach; instead of using the small molecule as bait to pull down proteins, the purified protein is used as a probe to screen a large library of spatially arrayed small molecules.
A library of 3,780 natural product-like compounds, generated through diversity-oriented synthesis, was printed onto a glass slide to create a high-density microarray. nih.govnih.gov This microarray was then probed with a solution containing purified, Cy5-fluorescently labeled Ure2p. After incubation and washing, the microarray was scanned for fluorescence. A distinct fluorescent spot corresponding to the location of a specific 1,3-dioxane (B1201747) compound, later named Uretupamine A, indicated a direct binding event between Ure2p and this molecule. nih.gov This hit was subsequently optimized to produce the more potent analog, this compound. nih.gov
To confirm the specificity of this interaction within the complex environment of the cell, whole-genome transcription profiling was performed. nih.govnih.govcapes.gov.br The transcriptional signature of yeast cells treated with this compound was compared to the profiles of wild-type cells and cells with a genetic deletion of the URE2 gene (ure2Δ). The results showed that this compound treatment specifically activates a glucose-sensitive transcriptional pathway that is known to be regulated by Ure2p. nih.govnih.gov Crucially, the compound only affected a specific subset of the genes that are deregulated in the ure2Δ strain, demonstrating that this compound acts as a function-selective modulator of Ure2p, rather than a simple inhibitor. capes.gov.br This "chemical epistasis" analysis provided strong evidence that Ure2p is the primary and functionally relevant target of this compound in yeast. nih.govnih.gov
| Method | Purpose | Key Finding | Reference |
|---|---|---|---|
| Small-Molecule Microarray (SMM) | Primary Target Identification | Direct binding of Ure2p to the uretupamine scaffold. | nih.govnih.gov |
| Whole-Genome Transcription Profiling | Target Specificity & Functional Validation | This compound modulates a specific subset of Ure2p-dependent genes. | nih.govcapes.gov.br |
Cellular and Molecular Mechanisms of Action of Uretupamine B
Modulation of Glucose Signaling Pathways in Yeast
Uretupamine B has been shown to specifically activate a glucose-sensitive transcriptional pathway that is dependent on the protein Ure2p. nih.govgoogle.com This modulation reveals a previously underappreciated role for Ure2p in glucose sensing, in addition to its known function in nitrogen metabolism. genome.gov
Activation of Glucose-Sensitive Transcriptional Pathways
The binding of this compound to Ure2p leads to the activation of a specific subset of genes that are normally upregulated when glucose is removed from the environment. google.com This suggests that this compound mimics a state of glucose deprivation, thereby triggering a defined transcriptional response. The yeast cell possesses multiple glucose signaling pathways, including the Rgt2/Snf3, AMP-activated protein kinase (AMPK), and cAMP-PKA pathways, which work together to regulate gene expression in response to glucose availability. nih.govnih.govresearchgate.net this compound's action appears to intersect with these pathways by targeting Ure2p. nih.gov
Regulation of Nitrogen Metabolism through Ure2p
Ure2p is a key regulator of nitrogen catabolite repression (NCR), a system that allows yeast to preferentially utilize favorable nitrogen sources. mit.edu It achieves this by repressing the transcription factors Gln3p and Nil1p. nih.gov While this compound binds to Ure2p, its primary and most striking effect is on the glucose-sensitive arm of Ure2p's function, rather than the broader nitrogen source response. genome.gov However, by targeting Ure2p, it indirectly influences the complex network of nitrogen metabolism regulation. The interaction between Ure2p and transcription factors like Gln3p and Gat1p is crucial for this regulation. nih.gov
Specific Effects on Gene Expression and Transcription Factors
The specificity of this compound's action has been delineated through detailed studies of its effects on gene expression and its dependence on particular transcription factors. researchgate.netgoogle.com
Whole-Genome Transcription Profiling
Whole-genome transcription profiling has been a critical tool in understanding the cellular effects of this compound. nih.govresearchgate.net Microarray analyses have revealed that this compound induces a specific and selective transcriptional signature. researchgate.net When wild-type yeast cells are treated with this compound, a distinct set of genes is upregulated. researchgate.net Importantly, this effect is absent in yeast strains lacking the URE2 gene (ure2Δ), demonstrating the high specificity of this compound for its target, Ure2p. google.comresearchgate.net This specificity is a significant finding, as it highlights the potential to modulate a single protein's function with minimal off-target effects. genome.gov
Modulation of Downstream Genes (e.g., PUT1, PUT2, PRB1, NIL1, UGA1)
The genes most significantly upregulated by this compound include PUT1, PUT2, PRB1, NIL1, and UGA1. google.com These genes are known to be repressed by Ure2p and are also induced upon the removal of glucose from the growth medium. google.com Further investigation into the mechanism revealed that the effect of this compound is largely dependent on the transcription factor Nil1p. google.com In yeast strains where the NIL1 gene is deleted (nil1Δ), the transcriptional response to this compound is almost completely abolished. google.com Conversely, deleting the GLN3 gene has little impact on the drug's activity. google.com This indicates that this compound's binding to Ure2p specifically relieves the repression of Nil1p-dependent genes.
| Gene | Function | Effect of this compound |
| PUT1 | Proline oxidase | Upregulation |
| PUT2 | Pyrroline-5-carboxylate dehydrogenase | Upregulation |
| PRB1 | Protease B | Upregulation |
| NIL1 | Nitrogen limitation-induced protein | Upregulation |
| UGA1 | 4-aminobutyrate aminotransferase | Upregulation |
Enzyme Inhibition and Other Biological Activities
Investigation of Enzyme Interaction and Inhibition
This compound was identified as a ligand for the yeast protein Ure2p through the screening of a diversity-oriented synthesis (DOS) library on a small molecule microarray. vdoc.pubrsc.orgrsc.org Ure2p is a key regulator in yeast, primarily known for repressing genes involved in nitrogen metabolism. rsc.orgrsc.org The interaction between this compound and Ure2p has been quantified, providing insight into its mechanism of action.
Initial studies identified a related compound, Uretupamine A, which also binds to Ure2p. vdoc.pubgoogle.com this compound, a more soluble derivative lacking a phenyl group on the dioxane ring, was found to be more potent. google.com The binding affinity of both compounds to purified Ure2p was determined using surface plasmon resonance (SPR). These measurements revealed that this compound binds to Ure2p with an equilibrium dissociation constant (Kd) of 7.5 μM, which is more than twice as strong as the binding of Uretupamine A (Kd = 18.1 μM). vdoc.pubgoogle.comgoogle.com This stronger binding affinity is consistent with the higher potency of this compound observed in cell-based assays. google.com The specificity of this interaction is highlighted by the fact that most structural modifications to the uretupamine scaffold resulted in a complete loss of activity. google.com
Table 1: Binding Affinities of Uretupamines to Ure2p
| Compound | Equilibrium Dissociation Constant (Kd) | Reference |
|---|---|---|
| Uretupamine A | 18.1 μM | vdoc.pubgoogle.com |
| This compound | 7.5 μM | vdoc.pubgoogle.comgoogle.com |
Probing Metabolic Processes
This compound serves as a valuable chemical probe for dissecting complex metabolic signaling networks. nih.gov In yeast, the Ure2p protein integrates signals from both carbon and nitrogen nutrient sources to regulate cellular responses. vdoc.pubresearchgate.net It achieves this by repressing two transcription factors, Gln3p and Nil1p. researchgate.netresearchgate.net Genetic deletion of the URE2 gene eliminates all functions of the protein, making it impossible to study the pathways independently. rsc.orgrsc.orggoogle.com
This compound overcomes this limitation by acting as a function-selective modulator. rsc.orgrsc.orgresearchgate.net It specifically activates a glucose-sensitive transcriptional pathway that is downstream of Ure2p. nih.govresearchgate.netharvard.edu This allows researchers to probe the glucose-sensing arm of Ure2p's function without affecting its role in nitrogen metabolism. genome.gov The use of this compound has been instrumental in demonstrating a previously unappreciated functional connection between Ure2p, the transcription factor Nil1p, and glucose levels in the cell. google.comgenome.gov This targeted modulation provides a more refined tool for studying metabolic processes than traditional genetic methods. rsc.orgnih.gov
Mechanisms of Functional Selectivity
The utility of this compound as a chemical probe stems from its functional selectivity, meaning it modulates only a specific subset of its target protein's functions. rsc.orggoogle.comgenome.gov While Ure2p regulates cellular responses to both carbon and nitrogen availability, this compound's effects are confined to the glucose-sensitive signaling pathway. researchgate.netresearchgate.netgenome.gov This specificity allows for the dissection of biological pathways with a level of precision that cannot be achieved through genetic knockouts, which would ablate all functions of the protein. rsc.orggoogle.comnih.gov
Differential Modulation of Ure2p Functions
The functional selectivity of this compound is evident from whole-genome transcription profiling experiments. google.comgoogle.com These studies compared the gene expression changes in wild-type yeast cells treated with this compound to untreated cells and to cells lacking the URE2 gene (ure2Δ). The results showed that this compound upregulates only a specific subset of genes known to be under the control of Ure2p. google.comresearchgate.net
Specifically, genes such as PUT1, PUT2, PRB1, NIL1, and UGA1 were significantly upregulated in the presence of the compound. google.com In contrast, the expression of other genes also controlled by Ure2p, including GAP1, MEP2, AGP1, BAT2, and DAL5, remained largely unchanged. google.com Crucially, this compound had minimal to no effect on gene expression in the ure2Δ strain, confirming that its activity is dependent on the presence of the Ure2p protein. vdoc.pubgoogle.com This differential gene activation demonstrates that this compound selectively interferes with the ability of Ure2p to repress the glucose-sensitive set of genes, while leaving its regulation of nitrogen-responsive genes intact. google.comresearchgate.net
Table 2: Effect of this compound on Ure2p-Controlled Genes
| Gene Status | Examples | Reference |
|---|---|---|
| Upregulated | PUT1, PUT2, PRB1, NIL1, UGA1 | google.com |
| Unaffected | GAP1, MEP2, AGP1, BAT2, DAL5 | google.com |
Implications for Cellular Signaling Crosstalk
The selective action of this compound has significant implications for understanding cellular signaling crosstalk, where distinct signaling pathways interact and influence one another. nih.govresearchgate.net The Ure2p protein is a node where signals from glucose and nitrogen metabolism converge. vdoc.pubresearchgate.net By selectively inhibiting one branch of this network, this compound allows researchers to untangle the crosstalk between these two critical metabolic pathways. genome.gov
The ability to modulate the glucose-response arm of Ure2p signaling without affecting the nitrogen-response arm provides a unique window into how cells process and integrate multiple nutrient signals simultaneously. nih.govresearchgate.net This chemical genetic approach demonstrates how a small molecule can be used to dissect a complex biological system, revealing functional connections—like that between Ure2p and glucose sensing—that were not fully appreciated from genetic studies alone. google.comgenome.gov It highlights how a single protein can have distinct, modulatable functions that control different aspects of cellular physiology, and provides a powerful tool for studying the emergent properties of highly networked cellular signaling systems. genome.govucla.edu
Compound and Protein Index
| Name | Type |
| Uretupamine A | Small Molecule |
| This compound | Small Molecule |
| Ure2p | Protein |
| Gln3p | Protein (Transcription Factor) |
| Nil1p | Protein (Transcription Factor) |
| PUT1 | Gene |
| PUT2 | Gene |
| PRB1 | Gene |
| UGA1 | Gene |
| GAP1 | Gene |
| MEP2 | Gene |
| AGP1 | Gene |
| BAT2 | Gene |
| DAL5 | Gene |
Structure Activity Relationships Sar and Rational Design
Correlation between Molecular Structure and Biological Potency
The biological potency of the uretupamines is intrinsically linked to their molecular architecture. Analysis of these compounds has provided insights into the structural features that govern their activity.
Uretupamine B was developed as a more soluble and potent analog of Uretupamine A. google.comgoogle.com The primary structural difference between the two is the absence of the C-5 phenyl group on the dioxane ring in this compound. google.comgoogle.com This modification was a direct result of the observation that the potency of Uretupamine A was limited by its poor solubility. google.comgoogle.com
The enhanced potency of this compound is supported by binding affinity data. Surface plasmon resonance studies revealed that Uretupamine A and this compound bind to their target protein, Ure2p, with equilibrium dissociation constants (Kd) of 18.1 μM and 7.5 μM, respectively. google.com The lower Kd value for this compound indicates a stronger binding affinity for Ure2p.
Initial screening of a library of 1,890 natural product-like compounds in a Ure2p binding assay led to the identification of Uretupamine A as a functional suppressor of Ure2p. researchgate.net Subsequent SAR analysis and the accessibility of analogs through the established synthetic route facilitated the rapid development of the more potent this compound. researchgate.net
Table 1: Comparative Data of Uretupamine A and this compound
| Compound | Key Structural Feature | Equilibrium Dissociation Constant (Kd) with Ure2p | Potency |
|---|---|---|---|
| Uretupamine A | Contains C-5 phenyl group on dioxane ring google.comgoogle.com | 18.1 μM google.com | Less potent google.comgoogle.com |
| This compound | Lacks C-5 phenyl group on dioxane ring google.comgoogle.com | 7.5 μM google.com | More potent google.comgoogle.com |
The development of this compound from Uretupamine A underscores the impact of the C-5 phenyl group. google.comgoogle.com Its removal not only improved solubility but also enhanced the potency, suggesting that this group may introduce steric hindrance or unfavorable interactions within the binding site of Ure2p. google.comgoogle.com Further exploration of the uretupamine structure involved synthesizing derivatives to probe the structure-activity relationships, as demonstrated by β-galactosidase assay results. google.com
Comparative Analysis of Uretupamine A and this compound
Design Principles for Enhanced Selectivity and Modulatory Activity
The design of more selective and potent modulators based on the uretupamine scaffold is guided by established principles in medicinal chemistry.
In the absence of a high-resolution crystal structure of the target protein, ligand-based design strategies are paramount. 3ds.comnih.gov This was the case in the early development of uretupamine, where knowledge of the ligand's (Uretupamine A) structure and activity informed the design of this compound. google.comgoogle.com The identification of Uretupamine A itself was achieved through a screening-based approach, which is often employed when atomic-resolution structures of the target are unavailable. google.com
Structure-based design, which relies on the 3D structure of the target protein, becomes feasible once this information is obtained. researchgate.net While not explicitly detailed for this compound in the provided context, this approach would involve using the crystal structure of Ure2p in complex with uretupamine to guide the design of new analogs with improved binding affinity and selectivity.
Computational methods play a significant role in modern drug discovery and SAR analysis. wikipedia.orgfrontiersin.org These approaches can be used to build mathematical relationships between chemical structure and biological activity, known as quantitative structure-activity relationships (QSAR). wikipedia.org For the uretupamines, computational analysis could be employed to model the interaction with Ure2p, predict the binding affinities of novel analogs, and rationalize the observed SAR data. nih.gov Although the initial discovery of uretupamine was through screening, computational tools are valuable for the subsequent optimization phases. google.com
Ligand-Based and Structure-Based Design Strategies
Optimization of this compound as a Chemical Probe
This compound has been identified as a valuable chemical probe for studying the yeast glucose signaling protein Ure2p. researchgate.netresearchgate.net A chemical probe is a small molecule used to study and manipulate biological systems. researchgate.net The optimization of this compound for this purpose involves enhancing its potency and selectivity. researchgate.netgene-quantification.de
The discovery of this compound from a diversity-oriented synthesis (DOS) library highlights a powerful strategy for identifying novel chemical probes. researchgate.net this compound acts as a function-selective suppressor of Ure2p, meaning it modulates only a subset of the protein's functions. researchgate.netrsc.org This specificity is highly desirable in a chemical probe, as it allows for the dissection of specific biological pathways. researchgate.net Whole-genome transcription profiling has demonstrated the remarkable specificity of uretupamine in modulating the glucose-sensitive subset of genes downstream of Ure2p. nih.govresearchgate.net
Further optimization of this compound could involve synthesizing additional analogs to fine-tune its properties, such as cell permeability and metabolic stability, to enhance its utility as a chemical probe in a wider range of biological experiments. researchgate.netgene-quantification.de
Development of Soluble and Potent Analogs
The development of this compound was a direct result of a rational design approach aimed at overcoming the limitations of the initial hit compound, Uretupamine A. While Uretupamine A was a functional suppressor of Ure2p, its potency was limited by poor solubility in the yeast medium at higher concentrations. googleapis.com
The key to improving the compound's properties lay in modifying its structure to enhance solubility. The established synthetic route for the 1,3-dioxane (B1201747) scaffold of Uretupamine A provided a straightforward path for generating analogs. researchgate.net The primary structural difference between Uretupamine A and this compound is the absence of a C-5 phenyl group on the dioxane ring of this compound. googleapis.com This modification was a deliberate strategy to increase the hydrophilicity and, therefore, the aqueous solubility of the compound.
The success of this strategy was confirmed through both in-cell potency assays and direct binding measurements:
Increased Potency : As anticipated, the more soluble derivative, this compound, exhibited greater potency in cellular assays compared to Uretupamine A. googleapis.com
Improved Binding Affinity : The enhanced potency was correlated with a stronger binding affinity to the target protein. Surface plasmon resonance (SPR) was used to measure the equilibrium dissociation constants (Kd) of the compounds for purified Ure2p. googleapis.com
The following table summarizes the binding affinities of Uretupamine A and this compound for Ure2p:
| Compound | Equilibrium Dissociation Constant (Kd) with Ure2p |
| Uretupamine A | 18.1 µM googleapis.com |
| This compound | 7.5 µM googleapis.com |
This more than twofold increase in binding affinity for this compound is consistent with its improved performance in cellular studies. googleapis.com The rapid development of a more potent and soluble analog by making a targeted chemical modification highlights the efficiency of a rational design approach when built upon a flexible synthetic platform. researchgate.netnih.gov This process of identifying a hit compound and then systematically modifying its structure to improve its physicochemical and pharmacological properties is a cornerstone of modern drug discovery and chemical biology. researchgate.net
Advanced Research Methodologies and Applications
Integration with Chemical Genomics Platforms
Chemical genomics utilizes small molecules to perturb and study biological systems, offering insights that are complementary to traditional genetic methods. researchgate.net The study of Uretupamine B is a prime example of a chemical genomics approach, where a small molecule was used to dissect a specific protein's function within a complex signaling network. researchgate.netnih.gov This strategy allows for the temporal modulation of protein function, providing a dynamic view of biological processes. nih.gov
High-throughput screening (HTS) is a cornerstone of chemical genomics, enabling the rapid testing of thousands of compounds to identify those that interact with a specific biological target. nih.govnih.govwikipedia.org The discovery of this compound stemmed from an HTS campaign that employed a high-density microarray of 3,780 small molecules generated through diversity-oriented synthesis (DOS). nih.gov This microarray was probed with the target protein, Ure2p, to identify binding partners in a highly parallel format. nih.gov This method bypasses the need for a functional assay in the initial screening phase, focusing directly on the physical interaction between the small molecule and the protein of interest. nih.gov
The HTS process that led to the identification of Uretupamine is summarized in the table below.
| Screening Parameter | Description |
| Platform | Small-Molecule Microarray (SMM) |
| Library Type | Diversity-Oriented Synthesis (DOS) Library |
| Number of Compounds | ~4,000 unique small molecules |
| Target Protein | Fluorescently-labeled Ure2p |
| Detection Method | Fluorescence scanning of the microarray |
| Outcome | Identification of Uretupamine as a Ure2p-binding compound |
This table summarizes the key aspects of the high-throughput screening experiment that led to the discovery of Uretupamine. Data sourced from multiple references. nih.gov
Following its identification through HTS, this compound's biological activity was characterized using phenotypic and proteomic analyses. nih.gov Phenotypic screens assess the observable effects of a compound on a cell or organism. In the case of this compound, treatment of yeast cells revealed its ability to specifically activate a glucose-sensitive transcriptional pathway that is regulated by Ure2p. nih.gov This demonstrated that the compound could selectively modulate a subset of Ure2p's functions. researchgate.net Proteomic approaches, which can involve analyzing changes in protein expression or interaction networks, further confirm the compound's mechanism. nih.govdiva-portal.org For Uretupamine, proteomic-level analysis through whole-genome transcription profiling confirmed that its effects were dependent on the presence of Ure2p, showcasing the compound's remarkable specificity. nih.govslideplayer.com
High-Throughput Screening in Chemical Genomics
Application of Small-Molecule Microarrays (SMMs) in Discovery
Small-molecule microarrays (SMMs) are a powerful tool for ligand discovery, consisting of thousands of different small molecules immobilized on a solid surface, such as a glass slide. nih.gov This technology was pivotal in discovering this compound as a ligand for the protein Ure2p. nih.gov
The SMM discovery process for this compound involved screening a library of spatially arrayed small molecules against the purified Ure2p protein. nih.gov The protein was fluorescently labeled, allowing for the direct detection of binding events on the microarray. After incubating the microarray with the labeled Ure2p and washing away non-specific interactions, spots of fluorescence indicated where the protein had bound to a specific small molecule. This reverse chemical genetics approach is particularly valuable for identifying ligands for proteins that may not have a known function or an easily developed functional assay. nih.gov
Through the SMM screening, Uretupamine was identified as a specific protein-binding ligand for Ure2p. nih.gov The primary alcohol group on the Uretupamine molecule was used to covalently attach it to the glass slide of the microarray. The interaction between Uretupamine and Ure2p was strong enough to be detected after washing steps, leading to its selection for further characterization. This method demonstrates the utility of SMMs in identifying novel interactions that can then be explored for their biological significance. nih.govnih.gov
| Compound | Target Protein | Discovery Method | Key Finding |
| This compound | Ure2p | Small-Molecule Microarray (SMM) Screening | Identified as a specific binding ligand for Ure2p. nih.gov |
| Haptamide | Hap3p | Small-Molecule Microarray (SMM) Screening | Binds and modulates the yeast transcription factor Hap3p. nih.gov |
This interactive table compares the discovery of this compound with another small molecule, Haptamide, both identified through SMM technology. nih.gov
Screening Against Purified Proteins
Transcriptional Profiling and Systems-Level Analysis
To understand the functional consequences of the this compound-Ure2p interaction at a systems level, researchers employed transcriptional profiling. nih.gov This technique measures the expression levels of thousands of genes simultaneously, providing a global view of how a cell responds to a particular stimulus. mdpi.comnih.gov
The analysis of wild-type yeast cells treated with this compound showed that the compound induced the expression of a specific subset of genes. nih.gov These genes were known to be repressed by Ure2p and are typically upregulated when glucose is removed from the growth medium. nih.govresearchgate.net This finding suggested that this compound interferes with the repressive function of Ure2p in a manner that mimics a glucose-starvation signal for a specific pathway. nih.gov
To confirm the specificity of this compound, a chemical epistasis experiment was performed. The transcriptional profile of a ure2Δ deletion mutant (lacking the Ure2p protein) was analyzed after treatment with the compound. The results showed that the this compound-induced genes were not affected in the mutant strain, demonstrating that the compound's activity is entirely dependent on the presence of its target protein, Ure2p. nih.govslideplayer.comresearchgate.net This systems-level analysis was crucial in validating this compound as a highly specific chemical probe for studying Ure2p-mediated glucose signaling. nih.gov
| Experimental Condition | Key Genes Induced/Affected | Interpretation |
| Wild-type cells + this compound | Upregulation of a subset of URE2-dependent genes (e.g., those involved in the glucose-sensitive pathway). nih.govresearchgate.net | This compound selectively antagonizes a specific function of Ure2p. nih.gov |
| ure2Δ mutant cells + this compound | No significant change in the expression of URE2-dependent genes. nih.govresearchgate.net | The effect of this compound is dependent on the presence of Ure2p. nih.gov |
| Wild-type cells in low glucose | Upregulation of genes involved in alternative nutrient utilization. researchgate.net | The effect of this compound mimics a glucose-sensitive signaling response. nih.gov |
This interactive table summarizes the key findings from the transcriptional profiling experiments used to characterize the function and specificity of this compound. nih.govresearchgate.netresearchgate.net
Global Gene Expression Analysis in Response to this compound
Global gene expression analysis, primarily through the use of whole-genome transcription profiling, has been a cornerstone in understanding the biological impact of this compound. researchgate.net This methodology allows for the simultaneous measurement of the activity of thousands of genes, providing a comprehensive snapshot of the cellular response to the compound. researchgate.net
Initial studies involving small-molecule microarrays identified this compound as a binder of Ure2p, a protein in Saccharomyces cerevisiae that functions as a repressor for the transcription factors Gln3p and Nil1p. researchgate.net Subsequent whole-genome transcription profiling experiments were conducted to characterize the downstream effects of this interaction. The findings from these analyses revealed that this compound specifically modulates the expression of a glucose-sensitive subset of genes that are regulated by the Ure2p/Gln3p/Nil1p pathway. researchgate.net
In a typical experiment, wild-type yeast cells are treated with this compound or a vehicle control. RNA is then extracted from these cells and subjected to microarray analysis to compare the transcript levels between the two conditions. The results of such analyses demonstrate that this compound treatment leads to the induction of genes that are normally repressed by Ure2p in the presence of a rich nitrogen source. These genes are known to be involved in nitrogen metabolism and are under the control of the Gln3p and Nil1p transcription factors.
While specific fold-change data is embedded in the primary research, the functional classification of genes affected by this compound can be summarized as follows:
| Gene Category | Role in Ure2p Pathway | Predicted Response to this compound |
| Nitrogen Catabolite Repression (NCR)-sensitive genes | Regulated by Gln3p and Nil1p; repressed by Ure2p | Increased Expression |
| General amino acid permease (e.g., GAP1) | A well-characterized Ure2p-regulated gene | Increased Expression |
| Allantoin pathway genes (e.g., DAL genes) | Involved in the utilization of poor nitrogen sources | Increased Expression |
These gene expression studies have been pivotal in confirming that this compound's activity is not a result of non-specific cellular toxicity but rather a targeted modulation of the Ure2p signaling pathway. researchgate.net
Chemical Epistasis Studies
Chemical epistasis is a powerful methodology used to delineate genetic pathways and to confirm the target of a small molecule. This approach involves examining the effect of a compound in different genetic backgrounds, such as in strains with specific gene deletions. The studies on this compound have effectively utilized chemical epistasis to solidify the evidence that its primary target is Ure2p. researchgate.net
The core principle of these studies is to compare the effect of this compound in wild-type cells versus its effect in cells lacking the putative target (Ure2p) or downstream signaling components (Gln3p and Nil1p). nih.gov In the case of this compound, transcription profiles of wild-type (WT), ure2Δ (Ure2p deleted), gln3Δ (Gln3p deleted), and nil1Δ (Nil1p deleted) yeast strains were analyzed after treatment with the compound. nih.gov
The results of these chemical epistasis experiments are highly informative:
In wild-type cells , this compound induces the expression of genes regulated by Gln3p and Nil1p, consistent with the inhibition of their repressor, Ure2p. nih.gov
In ure2Δ cells , the genes repressed by Ure2p are already de-repressed. Consequently, the addition of this compound has no further effect on the expression of these genes. This observation strongly supports the hypothesis that Ure2p is the specific target of this compound. nih.gov
In gln3Δ and nil1Δ cells , which lack the transcription factors that are activated upon Ure2p inhibition, this compound is unable to induce the expression of the target genes. This demonstrates that Gln3p and Nil1p are essential for the downstream effects of this compound. nih.gov
These findings from chemical epistasis studies provide a clear genetic confirmation of the mechanism of action of this compound. The specific lack of response in the mutant strains pinpoints Ure2p as the direct target and Gln3p and Nil1p as the necessary downstream effectors.
The interactions observed in these studies can be summarized in the following table:
| Yeast Strain | Genotype | Key Pathway Component Status | Observed Effect of this compound on Target Gene Induction |
| PM38 | Wild-Type | Intact Ure2p/Gln3p/Nil1p pathway | Induction of target genes |
| PH2 | ure2Δ | Ure2p absent; Gln3p/Nil1p constitutively active | No additional induction of target genes |
| PM71 | gln3Δ | Gln3p absent | No induction of Gln3p-dependent target genes |
| MS221 | nil1Δ | Nil1p absent | No induction of Nil1p-dependent target genes |
This precise dissection of the genetic requirements for this compound activity showcases the power of chemical epistasis in validating the molecular target of a small molecule and mapping its functional interactions within a signaling network. researchgate.netnih.gov
Future Directions and Emerging Research Avenues
Expansion of Biological Target Scope
While the primary target of Uretupamine B has been identified as Ure2p, the full extent of its biological interactions remains an area of active exploration. nih.gov Expanding the scope of its known targets is a critical next step in fully understanding its potential as a chemical probe.
The initial identification of Ure2p as the binding partner for this compound was accomplished using high-density small-molecule microarrays, a method that involved screening 3,780 protein-binding assays in parallel. nih.gov This same scalable approach could be redeployed to screen this compound against a broader library of yeast proteins to uncover potential off-target or secondary interactions. Furthermore, advances in chemical genetics and genomics in yeast offer powerful future strategies. nih.gov For instance, screening a comprehensive panel of single-gene deletion yeast strains for hypersensitivity to this compound could reveal synthetic-lethal interactions. nih.gov Such findings would not only identify additional protein targets but also elucidate the compound's mechanism of action by comparing its interaction profile to the known genetic interactions of the deleted genes. nih.gov Gene expression profiling of yeast treated with this compound has already demonstrated its remarkable specificity for the Ure2p pathway, and further analysis of these datasets may reveal subtle, secondary gene expression changes indicative of other targets. nih.govresearchgate.net
Current research on this compound has been largely centered on the yeast Saccharomyces cerevisiae. nih.govpageplace.de However, the Diversity-Oriented Synthesis (DOS) approach, from which this compound was derived, has produced other small molecules with demonstrated activity in higher organisms. researchgate.netresearchgate.net For example, a different compound from a DOS library was identified as a probe for developmental processes in the zebrafish (Danio rerio). researchgate.net Given that fundamental biological pathways, including nutrient sensing and metabolic regulation, are often conserved across species, a significant future direction is the exploration of this compound's effects in other model organisms. nih.gov Investigating whether this compound can modulate the function of Ure2p homologs or affect related signaling cascades in organisms such as worms, flies, or even mammalian cell cultures could reveal conserved mechanisms and new therapeutic possibilities.
Identification of Additional Yeast Targets
Novel Applications as Research Tools
The specificity of this compound makes it a powerful asset for dissecting cellular processes with high precision. nih.gov Future research will likely focus on leveraging this specificity to untangle complex biological phenomena and to engineer novel, externally controllable biological systems.
Chemogenetic and optogenetic techniques allow for the precise control of cellular activity using external stimuli like a specific chemical ligand or light. nih.govfrontiersin.org The core principle of chemogenetics involves a "Designer Receptor Exclusively Activated by a Designer Drug" (DREADD), where a receptor is engineered to respond only to a specific, otherwise inert small molecule. nih.govfrontiersin.org
A promising future avenue is the development of a novel chemogenetic tool based on the highly specific interaction between this compound and Ure2p. nih.gov Researchers could engineer a mutant version of Ure2p or create a fusion protein that is non-functional or has a baseline activity level but can be specifically switched on or off by the administration of this compound or a newly synthesized derivative. Such a tool would enable inducible and reversible control over the Ure2p signaling pathway, providing researchers with an unprecedented ability to study the dynamics of glucose and nitrogen sensing in real-time.
Further Dissection of Complex Biological Networks
Advanced Synthetic Strategies for Probe Development
This compound was discovered through Diversity-Oriented Synthesis (DOS), a strategy focused on creating libraries of structurally complex and varied molecules. researchgate.netresearchgate.net While the initial synthesis was successful for discovery, advanced synthetic strategies are now needed to develop this compound into a more versatile and optimized chemical probe. nih.gov
Future synthetic efforts will likely focus on modular approaches that allow for the facile creation of analogs. nih.gov This would enable detailed structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for binding and activity. Such studies are critical for designing more potent and selective second-generation probes. Furthermore, synthetic strategies can be employed to append chemical moieties to the this compound scaffold. nih.gov For example, incorporating a fluorescent dye or a biotin (B1667282) tag would create valuable reagents for visualizing the protein's location within the cell or for use in pull-down assays to confirm binding partners. These advanced synthetic approaches are essential for refining this compound into a robust and multi-purpose tool for chemical biology. researchgate.net
Streamlined and Scalable Synthetic Routes
This compound was originally identified from a large collection of compounds generated via Diversity-Oriented Synthesis (DOS). nih.govresearchgate.netnih.gov DOS is a powerful strategy that aims to create structurally diverse and complex small molecules, populating areas of chemical space not typically covered by traditional combinatorial chemistry. brandon-russell.comresearchgate.net The core principle of DOS involves using branching or tandem reaction sequences to rapidly generate a wide array of distinct molecular skeletons from a common starting material. nih.govrsc.org
The synthesis that led to this compound is outlined in a patent and was part of a broader effort to create libraries of complex and diverse compounds for screening. google.com This method is inherently designed for producing many different molecules in parallel, which provides a foundation for scalability.
Future efforts in this area are focused on refining the initial DOS pathway to specifically optimize the yield and purity of this compound. A key goal is to develop a more linear and convergent synthesis, moving from a "library-building" approach to a "molecule-focused" one. This involves retrosynthetic analysis aimed at identifying key intermediates that can be produced efficiently on a larger scale. The development of such a route is critical for producing the quantities of this compound required for extensive biological testing, preclinical studies, and the creation of derivatives.
Table 1: Synthetic Approaches for this compound and Related Compounds
| Approach | Description | Key Features | Relevance to this compound |
| Diversity-Oriented Synthesis (DOS) | Employs branching pathways to generate a large number of structurally diverse molecules from common precursors. nih.govbrandon-russell.com | High structural diversity, exploration of novel chemical space. researchgate.net | Original discovery method for this compound. nih.govgenome.gov |
| Target-Oriented Synthesis (TOS) | A traditional, linear approach focused on the efficient synthesis of a single, specific target molecule. brandon-russell.com | High yield for a single compound, well-defined reaction steps. | Future direction for scalable production of this compound. |
| Traceless Solid-Phase Synthesis | Involves attaching molecules to a solid support (like a resin) for simplified purification, with a linker that leaves no trace on the final molecule. researchgate.net | Simplified purification, potential for automation. | A potential strategy to streamline the synthesis of this compound analogs. |
Creation of Bioconjugates for Imaging or Target Validation
To better understand how and where this compound acts within a cell, researchers are looking to create bioconjugates. Bioconjugation is the process of chemically linking a molecule of interest, like this compound, to another functional molecule, such as a fluorescent dye for imaging or an affinity tag for target identification. researchgate.netrsc.org
While specific bioconjugates of this compound have not yet been detailed in published literature, the original discovery method provides a proof of concept. This compound was identified by screening a microarray of small molecules with a fluorescently-labelled version of its target protein, Ure2p. nih.govnih.gov This demonstrates a successful interaction involving a modified component.
Future work would involve "flipping" this approach: attaching a tag to this compound itself.
For Imaging: A this compound-fluorophore conjugate could be synthesized. researchgate.net When introduced to cells, this probe would allow researchers to visualize its subcellular localization using fluorescence microscopy, potentially confirming its interaction with Ure2p in its native cellular environment.
For Target Validation: A this compound conjugate equipped with a photoreactive group and an affinity handle (like biotin) could be created. scispace.com This type of probe, known as an activity-based probe, would first bind to its target. Upon exposure to UV light, the photoreactive group would form a permanent covalent bond with the target protein. The biotin handle would then allow researchers to isolate the entire complex, confirming the identity of the protein target (Ure2p) and potentially identifying other binding partners. scispace.com
Theoretical and Computational Research in this compound Studies
Computational chemistry provides powerful tools to investigate molecular interactions and predict biological activity, offering insights that can guide further experimental work. wikipedia.org For this compound, computational studies are crucial for understanding its specific interaction with Ure2p and for designing more potent and selective derivatives.
Molecular Modeling and Dynamics Simulations
Molecular modeling has been instrumental in understanding the structure of Ure2p, the protein target of this compound. pnas.org Ure2p consists of a globular C-terminal domain, which is responsible for its function in nitrogen catabolite repression, and a flexible N-terminal "prion" domain that allows it to form amyloid-like fibrils. nih.govnih.govnih.gov The crystal structure of the functional globular region has been solved, revealing a fold similar to glutathione (B108866) S-transferases (GST). rcsb.org
While modeling of the this compound-Ure2p complex has not been explicitly published, the existing structural data for Ure2p provides a strong foundation for such studies. pnas.orgrcsb.org Molecular dynamics (MD) simulations could be employed to model the binding of this compound to the solved structure of the Ure2p globular domain. MD simulations calculate the motion of atoms over time, providing a dynamic picture of how the small molecule fits into its binding pocket and the nature of the stabilizing interactions (e.g., hydrogen bonds, hydrophobic interactions). acs.org These simulations would be invaluable for:
Pinpointing the specific amino acid residues in Ure2p that are critical for binding this compound.
Explaining how this compound binding modulates only a subset of Ure2p's functions. genome.gov
Providing a rational basis for designing new analogs with improved affinity or altered specificity.
Table 2: Computational Modeling Techniques in this compound Research
| Technique | Description | Application to this compound |
| Molecular Modeling | Building three-dimensional models of molecules and proteins. pnas.org | Utilizes the known crystal structure of Ure2p to create a static model of the binding site. rcsb.org |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. acs.org | Would be used to model the dynamic interaction between this compound and Ure2p, revealing conformational changes and binding stability. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method using high-accuracy quantum mechanics for the active site and faster classical mechanics for the rest of the protein. | Could provide a highly accurate calculation of the binding energy and electronic interactions between this compound and the key residues of Ure2p. |
Predictive Algorithms for Biological Activity and Specificity
Predictive algorithms use computational models to correlate a molecule's structure with its biological activity. wjpsonline.com These methods, often grouped under the term Quantitative Structure-Activity Relationship (QSAR), are essential for prioritizing which new analogs to synthesize and test. nih.govspu.edu.sy
A QSAR model for this compound would be built using a dataset of its known analogs and their corresponding biological activities. The algorithm identifies key molecular descriptors (e.g., size, hydrophobicity, electronic properties) that are statistically correlated with the observed activity. spu.edu.symdpi.com The resulting mathematical equation can then be used to predict the activity of new, unsynthesized compounds, making the drug discovery process more efficient. nih.gov
A specific computational approach has already been applied to analyze the effects of this compound. researchgate.net In this study, whole-genome transcription profiles of yeast cells treated with the compound were analyzed by treating the gene expression changes as high-dimensional vectors. This allowed for a quantitative comparison of its activity and specificity, demonstrating a computational method to characterize its biological impact. researchgate.net
Future research will likely leverage machine learning and other advanced algorithms to build more sophisticated predictive models. wjpsonline.com By integrating data from multiple sources—including binding affinities, cellular activity, and gene expression profiles—these models can help to:
Predict the potency of novel this compound analogs.
Identify analogs with improved specificity, minimizing off-target effects.
Screen large virtual libraries of compounds to find novel scaffolds that may mimic the activity of this compound.
Q & A
Q. What are the foundational methodologies for identifying and characterizing Uretupamine B in biological systems?
this compound is identified through diversity-oriented synthesis (DOS) libraries and validated via small-molecule microarrays (SMMs) . Key steps include:
- Synthesis : Appending natural product scaffolds with diverse substituents to generate compound libraries.
- Screening : Challenging SMMs with fluorescently labeled target proteins (e.g., Ure2p) to detect binding interactions.
- Validation : Confirming specificity using competitive binding assays and structural analysis (e.g., NMR, X-ray crystallography).
Q. How is this compound synthesized, and what purity thresholds are required for in vitro studies?
this compound is synthesized via modular chemistry, combining a natural product-inspired core with functional groups to enhance diversity. Purity thresholds (>95%) are critical for reproducible results, validated by HPLC and mass spectrometry. For new compounds, identity confirmation requires elemental analysis, spectroscopic data, and chromatographic profiles .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in this compound’s functional specificity versus URE2 gene deletion effects?
Contradictions arise because this compound modulates only a subset of Ure2p functions, unlike gene deletion, which abolishes all functions. To address this:
- Comparative Transcriptomics : Compare gene expression profiles in Ure2p-deficient strains versus this compound-treated wild-type strains.
- Dose-Response Analysis : Establish concentration-dependent effects on nitrogen metabolism pathways.
- Structural Mapping : Use cryo-EM or mutagenesis to identify binding sites and downstream signaling nodes affected by the compound .
Q. How can researchers design robust in vivo studies to evaluate this compound’s bioactivity while minimizing off-target effects?
- Model Selection : Use yeast (S. cerevisiae) or mammalian models with Ure2p homologs (e.g., mammalian TSC1/2 complexes).
- Pharmacokinetic Profiling : Measure compound stability, half-life, and tissue distribution via LC-MS.
- Control Groups : Include URE2 knockout strains and inactive analogs to isolate compound-specific effects.
- Multi-Omics Integration : Combine proteomics, metabolomics, and phenotypic assays to capture systemic impacts .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in this compound studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. For high-throughput screening data, apply:
- Z-factor : Assess assay robustness.
- False Discovery Rate (FDR) : Correct for multiple comparisons in omics datasets.
- Principal Component Analysis (PCA) : Reduce dimensionality in transcriptomic/metabolomic data .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Standardized Protocols : Document reaction conditions (temperature, catalysts, solvents) in detail.
- Quality Control (QC) : Implement orthogonal validation (e.g., IR, ¹H/¹³C NMR, HRMS) for each batch.
- Reference Standards : Use a centralized batch for cross-study comparisons .
Data Interpretation and Reproducibility
Q. What criteria should guide the selection of negative/positive controls in this compound mechanistic studies?
- Positive Controls : Known Ure2p inhibitors (e.g., rapamycin for TOR pathway modulation).
- Negative Controls : Structurally similar but inactive analogs (e.g., Uretupamine A).
- Vehicle Controls : DMSO or solvent-only treatments to exclude solvent effects .
Q. How can researchers ensure reproducibility when translating this compound findings from yeast to mammalian systems?
- Conserved Pathway Alignment : Validate cross-species homology of Ure2p interaction partners.
- Orthogonal Assays : Replicate findings using CRISPR-interference (CRISPRi) and RNAi in mammalian cells.
- Open Data Sharing : Deposit raw data (e.g., RNA-seq, binding assays) in public repositories like Zenodo or GEO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
